1-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-3-(morpholin-4-yl)propan-2-ol hydrochloride
Description
The compound 1-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-3-(morpholin-4-yl)propan-2-ol hydrochloride is a synthetic small molecule featuring a substituted indole core linked to a morpholine moiety via a propan-2-ol chain. Key structural attributes include:
- Indole core: The indole ring is substituted at positions 2 and 3 with methyl groups and at position 5 with a fluorine atom. The fluorine substituent enhances metabolic stability and modulates electronic properties, while the methyl groups influence steric interactions .
- Morpholine moiety: The morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) contributes to solubility and may participate in hydrogen bonding or target-specific interactions (e.g., kinase inhibition) .
- Propan-2-ol linker: The hydroxyl group in the propan-2-ol chain allows for salt formation (here, hydrochloride), improving crystallinity and bioavailability .
Properties
IUPAC Name |
1-(5-fluoro-2,3-dimethylindol-1-yl)-3-morpholin-4-ylpropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2.ClH/c1-12-13(2)20(17-4-3-14(18)9-16(12)17)11-15(21)10-19-5-7-22-8-6-19;/h3-4,9,15,21H,5-8,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBNRMGTBQKETM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)F)CC(CN3CCOCC3)O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Indole Substituents
Morpholine-Containing Analogues with Diverse Cores
Propan-2-ol Derivatives with Alternative Aromatic Groups
Key Research Findings and Trends
- Fluorine Substitution: The 5-fluoro group in the target compound likely reduces oxidative metabolism compared to non-fluorinated analogues (e.g., 5-methyl in ), extending half-life .
- Morpholine’s Role : Morpholine-containing compounds (e.g., ) frequently exhibit improved aqueous solubility and kinase inhibitory activity due to the nitrogen’s lone pair participating in binding.
- Structural Flexibility: The propan-2-ol linker allows conformational adaptability, critical for target engagement. Rigid analogues (e.g., oxo-indolinones in ) may sacrifice this advantage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
